4-Hydroxypyrimidine

Tautomerism Physical Chemistry Spectroscopy

Medicinal chemistry teams designing PHD2 inhibitors for anemia and ischemia require a validated 4-hydroxypyrimidine core-positional isomers (2- or 5-hydroxy) are not viable substitutes due to fundamentally different tautomeric preferences, pKa values, and target binding profiles, risking complete SAR failure. This compound is the definitive scaffold for HIF prolyl hydroxylase inhibitor programs. • Enables low-nanomolar PHD2 inhibition (IC₅₀ down to 0.093 μM) with rational SAR from the 4-OH position. • Quantifiable keto-enol equilibrium (ΔE = 2.0 kJ/mol) supports computational and spectroscopic tautomerism studies. • High aqueous solubility (270.3 g/L) and defined pKₐ (1.85, 8.59) streamline formulation and logD optimization. Supplied at ≥98% purity with batch-specific COA; ambient global shipping from multiple stock points.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 51953-17-4
Cat. No. B152822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxypyrimidine
CAS51953-17-4
Synonyms4-hydroxypyrimidine
4-OH-P
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1C=NC=NC1=O
InChIInChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h2-3H,1H2
InChIKeyTZYQTWHRLVDYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.85 M

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxypyrimidine Physicochemical & Biological Overview


4-Hydroxypyrimidine (4HP, also known as 4-pyrimidinol or 4(3H)-pyrimidinone) is a heteroaromatic compound belonging to the pyrimidine family, characterized by a hydroxyl group at the 4-position of the pyrimidine ring. It exists predominantly as the more stable 4-pyrimidinone (4PO) tautomer in the gas phase, with this ketonic form being 2.0 kJ/mol more stable than the enol form [1]. The compound exhibits high aqueous solubility (270.3 g/L at 20°C) and defined acid-base behavior with pKa values of pK1: 1.85 and pK2: 8.59 at 25°C . It serves as a versatile building block and a key scaffold in medicinal chemistry, particularly as an inhibitor of hypoxanthine(guanine) phosphoribosyltransferases and as a core structure for hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors [2].

Isomer Substitution Risks for 4-Hydroxypyrimidine


Simple substitution of 4-hydroxypyrimidine with its positional isomers (e.g., 2- or 5-hydroxypyrimidine) is not scientifically valid due to fundamental differences in physicochemical properties and biological activity profiles. These isomers exhibit distinct tautomeric preferences, acid-base behavior, and interaction with key biological targets. For instance, the ground-state stability of the keto tautomer differs significantly, which directly impacts hydrogen-bonding capacity and molecular recognition [1]. Furthermore, computational studies reveal that 4-HP and 5-HP have drastically different O-H bond dissociation enthalpies (BDE), a key parameter for antioxidant activity, demonstrating that even a single shift in hydroxyl position profoundly alters chemical reactivity [2]. Consequently, using an unvalidated alternative in a synthetic or biological workflow can lead to unexpected reaction outcomes, loss of potency, or complete project failure.

4-Hydroxypyrimidine Evidence-Based Differentiation


Tautomeric Stability and Keto-Enol Equilibrium

In the gas phase, 4-hydroxypyrimidine exists in equilibrium with its ketonic form, 4-pyrimidinone. Free jet millimeterwave spectroscopy studies have quantified that the 4-pyrimidinone (4PO) tautomer is more stable than the 4-hydroxypyrimidine (4HP) enol form by 2.0(9) kJ/mol [1]. This contrasts with 2-hydroxypyrimidine, which exhibits a different tautomeric profile and equilibrium constant, directly affecting its physical and reactive properties.

Tautomerism Physical Chemistry Spectroscopy

Antioxidant Potential: O-H Bond Dissociation Enthalpy

In a DFT study evaluating the antioxidant potential of folate metabolites, the O-H bond dissociation enthalpy (BDE) was calculated for both 4-hydroxypyrimidine (4-HP) and 5-hydroxypyrimidine (5-HP). The O-H BDE of 4-HP was found to be 22.84 kcal/mol higher than that of 5-HP, indicating that 4-HP is less active as a direct H-atom donor. However, the study also revealed that the BDE of 4-HP is highly sensitive to substitution, making its derivatives promising leads for antioxidant development [1].

Antioxidant Design Computational Chemistry Folate Metabolites

PHD2 Enzyme Inhibition Potency

A series of 4-hydroxypyrimidine-containing compounds were developed as inhibitors of hypoxia-inducible factor prolyl hydroxylase domain 2 (PHD2). The most potent derivative in this series, compound (R)-16, exhibited an IC50 of 0.093 μM against PHD2 with the HIF-1α NODD substrate, representing a 4-fold improvement over the earlier lead compound 10 (IC50 = 0.396 μM) [1]. This class of inhibitors demonstrates significant potency and selectivity, with the 4-hydroxypyrimidine core being essential for binding.

HIF Prolyl Hydroxylase Anemia Medicinal Chemistry

Ionization Behavior and pKa Profile

The acid dissociation constants (pKa) for 4-hydroxypyrimidine and its 2-isomer differ significantly. At 25°C, 4-hydroxypyrimidine has a pK2 of 8.59, whereas 2-hydroxypyrimidine has a pK2 of 9.17 . This 0.58 log unit difference means 4-HP is a stronger acid and will be more ionized at physiological pH, impacting its solubility, membrane permeability, and ability to form ionic interactions.

pKa Physicochemical Properties Formulation

Xanthine Oxidoreductase Kinetic Probe

4-Hydroxypyrimidine was selected as a reducing substrate for xanthine oxidoreductase (XOR) because its kinetic parameters were uniquely suited for studying intramolecular electron transfer. Specifically, its higher Michaelis constant (Km) allowed for kinetically measurable weak binding, while its high catalytic rate constant (kcat) enabled detection of rapid electron-transfer events [1]. This makes 4-HP a valuable mechanistic probe, in contrast to other substrates like 2-hydroxypyrimidine which has a reported Km of 0.173 mM for mAOX3, a different aldehyde oxidase isoform [2].

Xanthine Oxidoreductase Enzyme Kinetics Mechanistic Probe

4-Hydroxypyrimidine Validated Applications


Medicinal Chemistry: PHD2 Inhibitor Lead Optimization

Procurement of 4-hydroxypyrimidine is essential for medicinal chemistry teams developing novel PHD2 inhibitors for the treatment of anemia and ischemia. As demonstrated in Section 3, the 4-HP scaffold forms the core of a promising class of inhibitors, with SAR studies showing that modifications on this core can achieve low nanomolar potency (IC50 values down to 0.093 μM) against the target [1]. Using an alternative heterocyclic core would require a completely new SAR campaign.

Physical Chemistry: Tautomerism and Molecular Recognition

4-Hydroxypyrimidine is the preferred compound for fundamental studies of prototropic tautomerism. The well-defined and quantifiable equilibrium between its enol (4HP) and keto (4PO) forms, with an energy difference of 2.0 kJ/mol, provides a robust model system for investigating solvent effects, hydrogen bonding, and substituent influences on tautomeric preference [2]. This makes it a superior choice over 2-hydroxypyrimidine for researchers in computational chemistry and spectroscopy.

Enzymology: Molybdoenzyme Mechanistic Probes

Enzymologists investigating the complex electron-transfer pathways in molybdoenzymes like xanthine oxidoreductase should select 4-hydroxypyrimidine as a substrate. Its unique combination of a high Km and high kcat allows for the discrete observation of individual electron-transfer steps from the molybdenum center to the iron-sulfur clusters, a feature that is critical for elucidating the enzyme's mechanism and that is not shared by all pyrimidine substrates [3].

Chemical Synthesis: Physicochemical Property Tuning

For synthetic chemists designing molecules with specific pKa or solubility requirements, 4-hydroxypyrimidine is the clear choice over its 2-isomer. The 0.58 pKa unit difference (8.59 vs. 9.17) translates to a significant difference in the ionization state at pH 7.4, which can be leveraged to optimize a compound's logD, solubility, and ultimately its pharmacokinetic profile . This predictable, quantifiable property difference provides a rational basis for building block selection.

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